molecular formula C7H6F3NO B052521 3-(Trifluoromethoxy)aniline CAS No. 1535-73-5

3-(Trifluoromethoxy)aniline

Cat. No. B052521
CAS RN: 1535-73-5
M. Wt: 177.12 g/mol
InChI Key: SADHVOSOZBAAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxy)aniline is a chemical compound that may be used in chemical synthesis .


Synthesis Analysis

The synthesis of 3-(Trifluoromethoxy)aniline from 2-chlorophenol has been reported . It is also mentioned that 3-(Trifluoromethoxy)aniline may be used in chemical synthesis .


Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethoxy)aniline is C7H6F3NO . The InChI Key is SADHVOSOZBAAGL-UHFFFAOYSA-N and the SMILES string is NC1=CC=CC(OC(F)(F)F)=C1 .


Physical And Chemical Properties Analysis

3-(Trifluoromethoxy)aniline is a clear pale yellow to pale brown liquid . It has a refractive index of 1.4640-1.4680 at 20°C . It is not miscible or difficult to mix in water .

Scientific Research Applications

CF3OC6H4NH2CF_3OC_6H_4NH_2CF3​OC6​H4​NH2​

, has several potential applications in various fields of scientific research.

Organic Synthesis

3-(Trifluoromethoxy)aniline can serve as an intermediate in the synthesis of complex molecules. Its unique reactive sites can be leveraged for building molecular frameworks, particularly in pharmaceuticals and agrochemicals.

Safety And Hazards

3-(Trifluoromethoxy)aniline is harmful if inhaled, swallowed, or in contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Relevant Papers The paper titled “BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent” discusses the synthesis and properties of trifluoromethoxy compounds, including 3-(Trifluoromethoxy)aniline .

properties

IUPAC Name

3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADHVOSOZBAAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165341
Record name 3-(Trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)aniline

CAS RN

1535-73-5
Record name 3-(Trifluoromethoxy)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1535-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethoxy)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001535735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(TRIFLUOROMETHOXY)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ5VZ8MT94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The reaction may be conducted in acetonitrile in the presence of benzyltrimethylammonium tribromide (similar to J. Organic Chemistry, 2003, 68, 8693). Alternatively, potassium thiocyanate may be used (similar to Journal of Medicinal Chemistry, 49(2), 664-677; 2006 see also Tetrahedron, 42(20), 5739-46; 1986). The reaction proceeds with good yield, both in the case where the aniline is 4-substituted and 3-substituted, giving rise to 6 and 5-substituted 2-amino-benzothiazoles respectively. 2-amino-6-trifluoromethoxybenzothiazole (RN: 850608-87-6) is a commercially available compound. 4-Trifluoromethylaniline (RN: 455-14-1), 3-trifluoromethylaniline (RN: 9-16-8), 4-methanesulphonylaniline (5470-49-5), 3-methansulphonylaniline hydrochloride (RN: 80213-28-1), 3-methanesulphonylaniline (RN: 352116-39-8), just like 4-trifluoromethoxy aniline (RN: 1535-73-5) are compounds that are commercially available. 3-Trifluoromethoxyaniline (RN: 1535-73-5) is prepared starting from 2-chlorophenol as described in Bulletin de la Societe Chimique de France, (6), 925-9; 1986. 3-Methanesulphonylaniline may also be prepared by nitration of the sulphone followed by reduction of the nitro group, as described in Helvetica Chimica Acta (1981), 64(6), 1849-53. 6-Methanesulphonyl-2-aminobenzothiazole may also be prepared by oxidation of the corresponding 6-thio-methylether-N-BOC-benzoimidazole obtained by reacting with thiocyanate as described above, starting from the commercially available compound 3-methylthioaniline (RN: 1783-81-9). Similar, the corresponding 5-methanesulphonyl-2-aminobenzothiazole may be obtained. The 2-aminobenzothiazoles substituted at positions 5 and 6, described in this invention, may also be obtained by reacting the appropriately substituted 2-thioanilines with bis-carboimidoyl-imidazole (RN: 104619-51-4), similar to as described in Journal of Heterocyclic Chemistry, 40(1), 191-193; 2003, as reported in Scheme 4:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulphone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6-thio-methylether N-BOC-benzoimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethoxy)aniline
Reactant of Route 2
3-(Trifluoromethoxy)aniline
Reactant of Route 3
3-(Trifluoromethoxy)aniline
Reactant of Route 4
3-(Trifluoromethoxy)aniline
Reactant of Route 5
3-(Trifluoromethoxy)aniline
Reactant of Route 6
3-(Trifluoromethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.